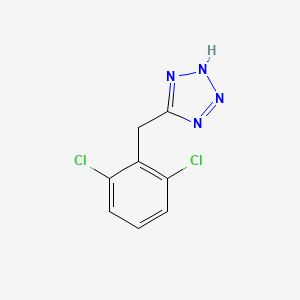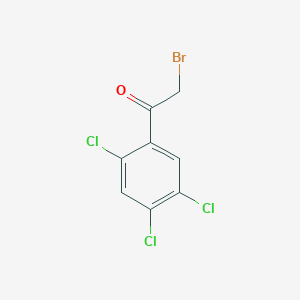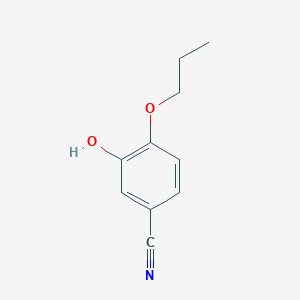
1,1,1-Trifluorohex-2-ene
Vue d'ensemble
Description
1,1,1-Trifluorohex-2-ene is an organic compound with the molecular formula C6H9F3. It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first carbon of the hexene chain. This compound is known for its high reactivity due to the presence of the double bond and the electron-withdrawing effect of the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorohex-2-ene can be synthesized through various methods. One common approach involves the reaction of hex-2-yne with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the addition of the trifluoromethyl group to the alkyne, resulting in the formation of the desired product.
Another method involves the dehydrohalogenation of 1,1,1-trifluoro-2-hexanol using a strong base such as potassium tert-butoxide. The reaction proceeds through the elimination of hydrogen halide, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is typically achieved through distillation or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluorohex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ozone, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1,1,1-trifluorohexane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone, sodium methoxide in methanol.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: 1,1,1-Trifluorohexane.
Substitution: 1,1,1-Trifluoro-2-iodohexane, 1,1,1-Trifluoro-2-methoxyhexane.
Applications De Recherche Scientifique
1,1,1-Trifluorohex-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates. It serves as a model compound to investigate the effects of fluorine substitution on biological activity.
Medicine: Research is ongoing to explore the potential of this compound derivatives as pharmaceutical agents. The unique properties of fluorinated compounds often lead to improved pharmacokinetic and pharmacodynamic profiles.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluorohex-2-ene involves its interaction with various molecular targets and pathways. The electron-withdrawing effect of the fluorine atoms enhances the reactivity of the double bond, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an electrophile.
In biological systems, the presence of fluorine atoms can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. This can lead to altered metabolic pathways and biological effects, which are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluorohex-2-ene can be compared with other fluorinated alkenes, such as:
1,1,2-Trifluorohex-1-ene: Similar in structure but with the fluorine atoms attached to different carbon atoms. This difference can lead to variations in reactivity and applications.
1,1,1-Trifluoropropene: A shorter chain fluorinated alkene with similar reactivity but different physical properties.
1,1,1-Trifluorobutene: Another fluorinated alkene with a different chain length, leading to variations in boiling point and solubility.
The uniqueness of this compound lies in its specific combination of chain length and fluorine substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
IUPAC Name |
(E)-1,1,1-trifluorohex-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3/c1-2-3-4-5-6(7,8)9/h4-5H,2-3H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOOLLOGNZMZOZ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















